molecular formula C19H14Cl2F2N4O2 B11935679 (3P)-N-[(1S)-3-amino-1-(3-chloro-4-fluorophenyl)-3-oxopropyl]-3-(4-chloro-2-fluorophenyl)-1H-pyrazole-4-carboxamide

(3P)-N-[(1S)-3-amino-1-(3-chloro-4-fluorophenyl)-3-oxopropyl]-3-(4-chloro-2-fluorophenyl)-1H-pyrazole-4-carboxamide

Cat. No.: B11935679
M. Wt: 439.2 g/mol
InChI Key: IPDMIUDPUBUHSU-INIZCTEOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

OICR-8268 is a small molecule ligand that binds reversibly to the DDB1- and CUL4-associated factor 1 (DCAF1) WDR domain with a dissociation constant (Kd) of 38 nanomolar. This compound is significant in the development of proteolysis targeting chimeras (PROTACs) and cancer therapeutics .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of OICR-8268 involves structure-guided hit optimization. Initially, a compound with a Kd of 11 micromolar was identified from a 114-billion-compound DNA-encoded library. Through similarity search and machine learning, the structure was optimized to achieve the final compound, OICR-8268, with a Kd of 38 nanomolar .

Industrial Production Methods: Currently, there is no detailed information available on the industrial production methods of OICR-8268. The compound is primarily used for research purposes and is synthesized in laboratory settings .

Chemical Reactions Analysis

Types of Reactions: OICR-8268 primarily undergoes binding interactions rather than traditional chemical reactions like oxidation, reduction, or substitution. It binds to the DCAF1 WDR domain, facilitating the development of DCAF1-based PROTACs .

Common Reagents and Conditions: The synthesis of OICR-8268 involves standard organic synthesis reagents and conditions. Specific details on the reagents and conditions used in the optimization process are not publicly available .

Major Products Formed: The major product formed from the synthesis and optimization process is OICR-8268 itself, which is used as a tool compound in scientific research .

Scientific Research Applications

OICR-8268 is an excellent tool compound for the development of next-generation DCAF1 ligands. It is used in cancer therapeutics, further investigation of DCAF1 functions in cells, and the development of DCAF1-based PROTACs. The compound has shown potential in targeting protein degradation pathways, making it a valuable asset in cancer research and drug development .

Mechanism of Action

OICR-8268 exerts its effects by binding to the WD40 repeat domain of DCAF1, a substrate receptor of two distinct E3 ligases (CRL4DCAF1 and EDVP). This binding inhibits the function of DCAF1, which plays a critical physiological role in protein degradation. The compound’s binding mode is supported by a co-crystal structure and extensive structure-activity relationship data .

Comparison with Similar Compounds

Similar Compounds:

Uniqueness: OICR-8268 is unique due to its high binding affinity (Kd of 38 nanomolar) and its ability to engage cellular targets effectively (EC50 of 10 micromolar as measured by cellular thermal shift assay). This makes it a highly potent and valuable tool compound for research and therapeutic development .

Biological Activity

OICR-8268 functions as a small molecule ligand that binds reversibly to the WDR domain of DDB1- and CUL4-associated factor 1 (DCAF1). The binding affinity is characterized by a dissociation constant (Kd) of 38 nanomolar, indicating a strong interaction. This binding interaction is crucial for its biological activity and potential therapeutic applications.

Molecular Interactions

The compound's binding to DCAF1 inhibits its function as a substrate receptor for two distinct E3 ligases: CRL4DCAF1 and EDVP. This inhibition has significant implications for protein degradation pathways, which are critical in various cellular processes, including those involved in cancer progression.

Cancer Research

OICR-8268 has shown promise in cancer therapeutics, primarily due to its ability to target protein degradation pathways. By inhibiting DCAF1, it may disrupt the function of E3 ligases involved in the ubiquitin-proteasome system, which is often dysregulated in cancer cells.

PROTAC Development

One of the most significant applications of OICR-8268 is in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are bifunctional molecules that can induce targeted protein degradation, a novel approach in drug discovery. OICR-8268's strong binding to DCAF1 makes it an excellent candidate for DCAF1-based PROTACs.

Binding Affinity Study

A comprehensive study on OICR-8268's binding properties revealed the following data:

ParameterValue
Dissociation Constant (Kd)38 nM
Target ProteinDCAF1 WDR domain
Binding ModeReversible

This high-affinity binding is crucial for its potential as a tool compound in PROTAC development.

Structural Analysis

Co-crystal structure analysis and structure-activity relationship (SAR) studies have provided insights into the binding mode of OICR-8268 to DCAF1. These studies have been instrumental in understanding the compound's interaction with its target and have guided further optimization efforts.

Cellular Studies

While specific cellular studies on OICR-8268 are not detailed in the provided search results, its role in inhibiting DCAF1 suggests potential effects on cellular processes regulated by CRL4DCAF1 and EDVP E3 ligases. These processes may include cell cycle regulation, DNA damage response, and protein quality control.

Future Directions

The biological activity of OICR-8268 opens up several avenues for future research:

  • Optimization of DCAF1 ligands: OICR-8268 serves as a starting point for developing more potent and selective DCAF1 inhibitors.
  • PROTAC development: Further research into DCAF1-based PROTACs could lead to novel targeted protein degradation therapies.
  • Cancer therapeutics: Investigation of OICR-8268 and its derivatives in various cancer models could reveal new therapeutic strategies.
  • Cellular function studies: Using OICR-8268 as a tool compound could help elucidate the roles of DCAF1 in cellular processes.

Properties

Molecular Formula

C19H14Cl2F2N4O2

Molecular Weight

439.2 g/mol

IUPAC Name

N-[(1S)-3-amino-1-(3-chloro-4-fluorophenyl)-3-oxopropyl]-5-(4-chloro-2-fluorophenyl)-1H-pyrazole-4-carboxamide

InChI

InChI=1S/C19H14Cl2F2N4O2/c20-10-2-3-11(15(23)6-10)18-12(8-25-27-18)19(29)26-16(7-17(24)28)9-1-4-14(22)13(21)5-9/h1-6,8,16H,7H2,(H2,24,28)(H,25,27)(H,26,29)/t16-/m0/s1

InChI Key

IPDMIUDPUBUHSU-INIZCTEOSA-N

Isomeric SMILES

C1=CC(=C(C=C1[C@H](CC(=O)N)NC(=O)C2=C(NN=C2)C3=C(C=C(C=C3)Cl)F)Cl)F

Canonical SMILES

C1=CC(=C(C=C1C(CC(=O)N)NC(=O)C2=C(NN=C2)C3=C(C=C(C=C3)Cl)F)Cl)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.